molecular formula C16H16ClNO B185087 3-chloro-N-(2,4,6-trimethylphenyl)benzamide CAS No. 93010-75-4

3-chloro-N-(2,4,6-trimethylphenyl)benzamide

Cat. No. B185087
CAS RN: 93010-75-4
M. Wt: 273.75 g/mol
InChI Key: BGYXEXMPTVIGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(2,4,6-trimethylphenyl)benzamide, also known as CTMBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including pharmacology and agriculture.

Mechanism of Action

3-chloro-N-(2,4,6-trimethylphenyl)benzamide exerts its inhibitory effect on protein kinase CK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. This leads to the modulation of various cellular processes, including cell cycle progression and DNA damage response.
Biochemical and Physiological Effects:
3-chloro-N-(2,4,6-trimethylphenyl)benzamide has been shown to exhibit selective inhibition of protein kinase CK2, with no significant effect on other protein kinases. This specificity makes it a promising candidate for the development of CK2-targeted therapies. In addition, 3-chloro-N-(2,4,6-trimethylphenyl)benzamide has been found to exhibit low toxicity in vitro and in vivo, indicating its potential safety for use in pharmacological and agricultural applications.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-(2,4,6-trimethylphenyl)benzamide in lab experiments is its high purity and stability, which ensures reproducibility and accuracy of results. However, one limitation is its relatively high cost, which may limit its widespread use in research.

Future Directions

There are several future directions for the study of 3-chloro-N-(2,4,6-trimethylphenyl)benzamide. One direction is to further investigate its potential applications in pharmacology, particularly in the development of CK2-targeted therapies for cancer and other diseases. Another direction is to explore its potential as a herbicide, as well as its effects on non-target organisms and the environment. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 3-chloro-N-(2,4,6-trimethylphenyl)benzamide's inhibitory effect on protein kinase CK2, as well as its potential side effects and toxicity in vivo.
In conclusion, 3-chloro-N-(2,4,6-trimethylphenyl)benzamide is a chemical compound with potential applications in various fields, including pharmacology and agriculture. Its selective inhibition of protein kinase CK2 and low toxicity make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, potential side effects, and future applications.

Synthesis Methods

The synthesis of 3-chloro-N-(2,4,6-trimethylphenyl)benzamide involves the reaction of 3-chlorobenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain 3-chloro-N-(2,4,6-trimethylphenyl)benzamide in high yield and purity.

Scientific Research Applications

3-chloro-N-(2,4,6-trimethylphenyl)benzamide has been studied for its potential applications in pharmacology, particularly as a selective inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. 3-chloro-N-(2,4,6-trimethylphenyl)benzamide has also been investigated as a potential herbicide, as it can inhibit the growth of various weed species without affecting crop plants.

properties

CAS RN

93010-75-4

Product Name

3-chloro-N-(2,4,6-trimethylphenyl)benzamide

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

3-chloro-N-(2,4,6-trimethylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO/c1-10-7-11(2)15(12(3)8-10)18-16(19)13-5-4-6-14(17)9-13/h4-9H,1-3H3,(H,18,19)

InChI Key

BGYXEXMPTVIGHG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC=C2)Cl)C

Other CAS RN

93010-75-4

Origin of Product

United States

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